Introduction: Deconstructing the Term "Acetylenic Cypermethrin"
Introduction: Deconstructing the Term "Acetylenic Cypermethrin"
An In-depth Technical Guide to the Chemical Properties and Structure of Cypermethrin and Related Acetylenic Pyrethroids
For researchers and scientists in drug development and agrochemistry, precise molecular nomenclature is paramount. The term "acetylenic cypermethrin" does not correspond to a standard, widely recognized pyrethroid insecticide in scientific literature or regulatory databases. The query likely arises from one of two possibilities: a search for a novel or uncommon derivative of cypermethrin, or a conflation of terms for existing compounds.
A search for "Acetylenic CyperMethrin" reveals a substance with CAS Number 65133-02-0, which is noted as being structurally related to cypermethrin, a synthetic pyrethroid pesticide.[1] However, detailed technical data for this specific compound is scarce. A more probable origin of the query is the compound Prallethrin (CAS 23031-36-9), a pyrethroid insecticide which is also known by the synonym "Acetylene C Permethrin".[2] Prallethrin's structure contains the characteristic acetylenic (alkyne) functional group.
This guide, therefore, will provide a comprehensive technical overview of the foundational molecule, Cypermethrin , due to its direct relevance to the user's query. We will then explore the chemical properties and structure of Prallethrin as the most pertinent example of an acetylenic pyrethroid. This dual approach ensures a thorough and technically sound resource that addresses the likely intent of the inquiry while maintaining scientific accuracy.
Part 1: Cypermethrin – The Foundational Pyrethroid Structure
Cypermethrin is a highly effective, broad-spectrum synthetic pyrethroid insecticide first synthesized in 1974.[3] It is a non-systemic insecticide that acts by contact and ingestion, exhibiting a rapid neurotoxic effect on target insect species.[4]
Chemical Identity and Structure
Cypermethrin is a complex ester, formally the result of condensation between 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DVCA) and hydroxy(3-phenoxyphenyl)acetonitrile.[5][6][7]
-
IUPAC Name: [Cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate[4][5]
Caption: Chemical Structure of Cypermethrin.
Physicochemical Properties
Cypermethrin is a viscous semi-solid or crystalline substance, with its appearance depending on the isomeric composition and purity.[7][11]
| Property | Value | Source |
| Physical State | Yellowish-brown viscous liquid or semi-solid. Pure isomers are colorless crystals. | [11] |
| Melting Point | 60-80 °C (for technical grade mixture) | [11] |
| Boiling Point | 170-195 °C at 0.05 mmHg (decomposes at higher temperatures) | [12] |
| Vapor Pressure | 1.7 x 10⁻⁹ mmHg | [11] |
| Solubility in Water | Insoluble (9-40 μg/L) | [13] |
| Solubility in Organic Solvents | Soluble in acetone, chloroform, methanol, and xylene. | [14] |
| Stability | Stable in neutral and acidic conditions; hydrolyzes in alkaline media. | [15] |
The Critical Role of Stereochemistry
The biological activity of cypermethrin is profoundly influenced by its stereochemistry. The molecule possesses three chiral centers, giving rise to 2³ or eight possible stereoisomers (four pairs of enantiomers).[16][17]
-
Cis/Trans Isomerism: The relative orientation of the substituents on the cyclopropane ring determines the cis and trans isomers. This geometric isomerism significantly impacts both insecticidal activity and metabolic stability.[16][17] Generally, the cis isomers exhibit greater metabolic stability than their trans counterparts.[13][18]
-
Enantiomers and Bioactivity: The different enantiomers display marked differences in biological activity.[16] For instance, the 1R-cis-αS and 1R-trans-αS enantiomers are known to be the most insecticidally active.[19] This has led to the development of commercial products enriched with the most potent isomers to enhance efficacy and reduce environmental load.[17]
Isomer-Enriched Formulations:
-
Cypermethrin: A racemic mixture containing all eight stereoisomers.[17]
-
Alpha-cypermethrin: A racemate containing only the two most active cis isomers (1R-cis-αS and 1S-cis-αR), effectively doubling the insecticidal activity compared to standard cypermethrin.[16]
-
Beta-cypermethrin: A mixture of four active isomers, containing two cis and two trans pairs.[16][17]
-
Zeta-cypermethrin: A mixture enriched with four of the eight isomers.[8][17]
The insecticidal activity generally follows the order: Alpha-cypermethrin ≥ Beta-cypermethrin > Cypermethrin.[16]
Part 2: Prallethrin – A Profile of an Acetylenic Pyrethroid
Prallethrin is a Type I pyrethroid insecticide notable for the presence of a propargyl group, which contains an alkyne (acetylene) triple bond. This structural feature distinguishes it from cypermethrin.
Chemical Identity and Structure
-
IUPAC Name: (RS)-2-methyl-4-oxo-3-(prop-2-yn-1-yl)cyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate
-
Synonym: Acetylene C Permethrin[2]
-
CAS Registry Number: 23031-36-9[2]
-
Molecular Formula: C₁₉H₂₄O₃[2]
-
Molecular Weight: 300.4 g/mol [2]
Caption: Chemical Structure of Prallethrin.
Physicochemical Properties
| Property | Value | Source |
| Physical State | An oil | [2] |
| Purity | ≥90% (mixture of diastereomers) | [2] |
| Solubility | Soluble in acetonitrile; slightly soluble in chloroform and methanol. | [2] |
Structural Comparison with Cypermethrin
The key structural differences between cypermethrin and prallethrin define their classification and, to some extent, their toxicological profiles:
-
Alpha-Cyano Group: Cypermethrin possesses an α-cyano group on the 3-phenoxybenzyl alcohol moiety. This is the defining feature of Type II pyrethroids, which are associated with a specific neurotoxic syndrome.[20][21]
-
Acetylenic Group: Prallethrin contains a propargyl (prop-2-yn-1-yl) group on its cyclopentenone ring, which includes an acetylene functional group.[2] It lacks the α-cyano group, classifying it as a Type I pyrethroid.
-
Acid Moiety: The acid portion of the esters also differs. Cypermethrin is derived from a dichlorovinyl-substituted cyclopropane carboxylic acid, whereas prallethrin is derived from a chrysanthemic acid analogue (2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid).[2][5]
Part 3: Mechanism of Action – A Shared Pathway
Despite their structural differences, both cypermethrin and prallethrin share the primary mechanism of action common to all pyrethroids: the disruption of nerve function by targeting voltage-gated sodium channels.[22][23][24]
Causality of Neurotoxicity:
-
Binding to Sodium Channels: The pyrethroid molecule binds to the voltage-gated sodium channels in the nerve cell membranes of insects.[22][24]
-
Disruption of Gating Kinetics: This binding modifies the channel's properties, specifically by slowing or preventing their inactivation. This causes the channels to remain open for an abnormally long duration.[23][24]
-
Sustained Depolarization: The prolonged channel opening leads to an excessive influx of sodium ions (Na⁺) into the neuron. This disrupts the normal repolarization phase of the action potential, causing a state of permanent membrane depolarization.[23]
-
Hyperexcitation and Paralysis: The sustained depolarization results in uncontrolled, repetitive firing of neurons (hyperexcitation).[21][23] This overwhelming of the central nervous system leads to muscle spasms, incoordination, paralysis, and ultimately, the death of the insect.[22][23]
The presence of the α-cyano group in Type II pyrethroids like cypermethrin causes a much longer delay in sodium channel inactivation compared to Type I pyrethroids, leading to a more prolonged and severe neurotoxic effect.[21][24]
Caption: Pyrethroid Mechanism of Action on Voltage-Gated Sodium Channels.
Part 4: Metabolism & Environmental Fate of Cypermethrin
The metabolic pathways of cypermethrin are well-documented and crucial for understanding its toxicokinetics and environmental persistence.
-
Primary Metabolic Pathway: The most significant metabolic reaction is the cleavage of the ester bond, catalyzed by carboxylesterase enzymes.[13][18] This hydrolysis yields the cyclopropane carboxylic acid (DVCA) and the cyanohydrin alcohol moieties.[20]
-
Fate of Metabolites:
-
The DVCA portion (both cis and trans isomers) is often conjugated with glucuronic acid and excreted in the urine.[18]
-
The cyanohydrin portion is unstable and degrades to 3-phenoxybenzaldehyde, which is then oxidized to 3-phenoxybenzoic acid (3-PBA).[18][20] 3-PBA is a common biomarker for exposure to several pyrethroids.[25]
-
Further metabolism can occur via hydroxylation at various positions on the molecule, followed by conjugation (e.g., with sulfate) to facilitate excretion.[18]
-
-
Environmental Degradation: Cypermethrin is readily degraded on soil and plants, but can persist for weeks on inert indoor surfaces.[4] Its degradation is accelerated by exposure to sunlight (photolysis), water (hydrolysis, especially at higher pH), and microbial action.[4][13] Due to its strong affinity for organic matter, it is relatively immobile in soil.[13]
Part 5: Analytical Methodologies for Pyrethroid Determination
Accurate quantification of pyrethroids like cypermethrin in various matrices (e.g., environmental samples, biological fluids, agricultural products) is essential for regulatory compliance and exposure assessment. The primary analytical techniques employed are chromatographic methods.
Common Analytical Techniques
-
Gas Chromatography (GC): GC is the most prevalent technique for pyrethroid analysis. Due to the presence of chlorine atoms, cypermethrin is highly responsive to an Electron Capture Detector (GC-ECD), which provides excellent sensitivity.[26][27] For confirmation and identification, Mass Spectrometry (GC-MS) is used.[28][29]
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is another common method for quantifying cypermethrin, particularly in formulated products.[28][29]
-
Advanced Techniques: For complex matrices and trace-level detection, more advanced methods like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are utilized to enhance selectivity and sensitivity.[28][29]
Experimental Protocol: GC-ECD Analysis of Cypermethrin in Bovine Milk
The following protocol is a representative example of the steps involved in analyzing cypermethrin residues. This self-validating system includes extraction, cleanup, and quantification steps to ensure accuracy.
Objective: To determine the concentration of cypermethrin residues in a bovine milk sample.
Methodology:
-
Sample Preparation & Extraction: a. Weigh a 25 g aliquot of the milk sample into a 250 mL Erlenmeyer flask.[26] b. Fortify control samples with a known concentration of cypermethrin standard for recovery determination.[26] c. Add 100 mL of acetone, blend using a tissuemizer for 1 minute, and filter the solution.[26] d. Evaporate the acetone from the filtrate.
-
Liquid-Liquid Partitioning (Cleanup): a. Transfer the remaining aqueous solution to a separatory funnel. b. Perform a series of extractions with an organic solvent like hexane to partition the lipophilic cypermethrin from the aqueous phase.
-
Solid-Phase Extraction (SPE) Cleanup: a. Condition a silica SPE cartridge with 10 mL of hexane.[26] b. Load the concentrated extract from the previous step onto the cartridge. c. Wash the cartridge with 8 mL of 2.5% ethyl acetate in hexane to remove interferences.[26] d. Elute the cypermethrin from the cartridge using 10 mL of 3.5% ethyl acetate in hexane.[26] e. Concentrate the eluate to a final volume of 1.0 mL under a gentle stream of nitrogen.[26]
-
GC-ECD Quantification: a. Instrumentation: Use a gas chromatograph equipped with an electron capture detector (GC/ECD) and a suitable capillary column (e.g., DB-5, 15 m × 0.53 mm i.d.).[26] b. Operating Conditions:
- Injector Temperature: 250 °C[26]
- Detector Temperature: 300 °C[26]
- Oven Program: Start at 230 °C, ramp to 280 °C at 5 °C/min, and hold for 4 minutes.[26]
- Carrier Gas: Helium[26]
- Injection Mode: 2 µL splitless injection.[26] c. Calibration: Prepare a series of calibration standards of known cypermethrin concentrations. Inject these standards to generate a calibration curve of peak area versus concentration. d. Analysis: Inject the prepared sample extract. Determine the concentration of cypermethrin in the sample by comparing its peak area to the calibration curve.
Caption: Workflow of an Inter-laboratory Validation Study for an Analytical Method.[28]
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Lee, S. M., & Lee, H. P. (1999). Analytical Methods To Determine Residual Cypermethrin and Its Major Acid Metabolites in Bovine Milk and Tissues. Journal of Agricultural and Food Chemistry, 47(9), 3778–3782. [Link]
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Panuwet, P., Prapamontol, T., Chantara, S., Barr, D. B., & Sapbamrer, R. (2023). Urinary Cypermethrin Metabolites among Conventional and Organic Farmers in Thailand. International Journal of Environmental Research and Public Health, 20(11), 6038. [Link]
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Umesh, M., Chandan, R. S., Aparajita, N., Soundaryashree, N. R., Ananthu, A., Bestin, K. S., Thomas, J. T., Lal, L. L., & Rashid, C. K. (2022). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF CYPERMETHRIN BY UV SPECTROSCOPIC METHOD. Journal of Pharmaceutical Negative Results, 13(3), 1-5. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. [Link]
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MDPI. (2021). An Overview on the Potential Hazards of Pyrethroid Insecticides in Fish, with Special Emphasis on Cypermethrin Toxicity. [Link]
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